1-(Biphenyl-2-yl)piperazine dihydrochloride
Description
Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of pharmacologically active compounds. medchemexpress.com The unique structural properties of the piperazine nucleus allow for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of physicochemical and pharmacological properties.
Piperazine derivatives have demonstrated a remarkable diversity of biological activities, targeting a wide range of receptors and enzymes. silae.itnih.gov This versatility has led to their successful development as therapeutic agents in several key areas:
Central Nervous System (CNS) Disorders: Many piperazine-containing compounds modulate neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. nih.govnih.gov This has resulted in their use as antipsychotics, antidepressants, and anxiolytics. nih.gov
Infectious Diseases: The piperazine scaffold has been incorporated into molecules with anthelmintic, antibacterial, antifungal, and antimalarial properties. silae.it
Oncology: Certain piperazine derivatives have been investigated for their potential as anticancer agents. researchgate.net
The prevalence of the piperazine motif in approved drugs underscores its importance to the pharmaceutical sciences. medchemexpress.com Its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, further enhances its utility in drug design. nih.gov
| Therapeutic Area | Examples of Pharmacological Activity | Reference |
|---|---|---|
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic | nih.gov |
| Infectious Diseases | Anthelmintic, Antibacterial, Antifungal, Antimalarial | silae.it |
| Oncology | Anticancer | researchgate.net |
Significance of the Biphenyl (B1667301) Moiety in Contemporary Drug Design
The biphenyl moiety, consisting of two connected phenyl rings, is another structural feature of significant interest in modern drug design. Its incorporation into a molecule can profoundly influence its biological activity through several mechanisms:
Enhanced Receptor Affinity: The biphenyl group can fit into hydrophobic pockets of biological targets, thereby increasing the binding affinity of the ligand. nih.gov Its conformational flexibility allows it to adopt an optimal orientation for interaction with the receptor. nih.gov
Modulation of Pharmacokinetic Properties: The lipophilicity imparted by the biphenyl group can be advantageous for crossing the blood-brain barrier, a critical requirement for drugs targeting the CNS. However, this must be carefully balanced to maintain adequate solubility and metabolic stability.
Platform for Structural Modification: The two phenyl rings of the biphenyl moiety offer multiple sites for the introduction of substituents. This allows for the systematic exploration of structure-activity relationships (SAR), leading to the optimization of potency and selectivity.
The combination of a biphenyl group with a piperazine ring, as seen in 1-(Biphenyl-2-yl)piperazine, creates a versatile scaffold for targeting various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Historical Context and Evolution of Arylpiperazine Research
The study of arylpiperazines, a class of compounds to which 1-(Biphenyl-2-yl)piperazine belongs, has a rich history in medicinal chemistry. Early research in this area focused on their interactions with aminergic GPCRs, leading to the discovery of compounds with significant effects on the central nervous system. nih.gov
Over the years, research has evolved from the synthesis and evaluation of simple arylpiperazines to the development of more complex molecules with tailored pharmacological profiles. A key trend has been the design of multitarget-directed ligands (MTDLs) , which aim to simultaneously modulate multiple biological targets implicated in a disease. The 1-(biphenyl-2-yl)piperazine scaffold is being explored for the creation of such MTDLs, for instance, by designing ligands that target both serotonin and dopamine receptors for potential applications in treating conditions like depression or schizophrenia.
The development of sophisticated research tools, including high-throughput screening and computational modeling, has further accelerated the exploration of the chemical space around the arylpiperazine core. These advancements, coupled with a deeper understanding of disease pathophysiology, are driving the rational design of novel arylpiperazine derivatives with improved efficacy and safety profiles.
| Era | Research Focus | Key Developments | Reference |
|---|---|---|---|
| Early Research | Interaction with aminergic GPCRs | Discovery of CNS-active compounds | nih.gov |
| Contemporary Research | Multitarget-directed ligands (MTDLs) | Design of ligands for complex diseases like schizophrenia and depression | |
| Future Directions | Rational drug design with advanced tools | Improved efficacy and safety profiles |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-phenylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPHBWZMEINVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998281 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-87-8, 274673-37-9 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 274673-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 1 Biphenyl 2 Yl Piperazine Dihydrochloride
Established Synthesis Routes for 1-(Biphenyl-2-yl)piperazine Dihydrochloride (B599025)
The construction of the 1-(Biphenyl-2-yl)piperazine core is achieved through several reliable synthetic pathways. These methods include contemporary microwave-assisted reactions, classical reductive alkylations, cyclization reactions with bifunctional reagents, and high-throughput solid-phase techniques.
Microwave-Assisted N-Alkylation Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as reduced reaction times, improved yields, and enhanced reproducibility. nih.gov In the context of N-alkylation, microwave irradiation can facilitate the formation of the C-N bond between an amine and an alkyl halide. semanticscholar.orgnih.gov This approach is applicable to the synthesis of 1-(Biphenyl-2-yl)piperazine, typically involving the reaction of piperazine (B1678402) with a 2-halobiphenyl, such as 2-bromobiphenyl.
The reaction is generally performed in the presence of a base, like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), and a small amount of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov The microwave irradiation provides efficient and rapid heating, significantly shortening the time required for the reaction to reach completion compared to conventional heating methods. nih.govresearchgate.net This greener alternative often results in cleaner reaction profiles and simpler work-up procedures. semanticscholar.org
| Parameter | Condition | Rationale |
| Reactants | Piperazine, 2-Halobiphenyl (e.g., 2-Bromobiphenyl) | Formation of the desired arylpiperazine structure. |
| Heating | Microwave Irradiation | Rapid, uniform heating reduces reaction time and byproducts. nih.gov |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the hydrogen halide formed during the reaction. nih.gov |
| Solvent | DMF or NMP (minimal amount) | Facilitates dissolution of reactants and efficient energy transfer. nih.gov |
Reductive Alkylation Protocols
Reductive alkylation, also known as reductive amination, is a versatile and widely used method for forming C-N bonds. researchgate.net This two-step, one-pot process is a key strategy for synthesizing 1-(Biphenyl-2-yl)piperazine. The protocol involves the initial reaction of 2-biphenylcarboxaldehyde with piperazine to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the final secondary amine product.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN). researchgate.netchim.it These reagents are favored for their selectivity and tolerance of a wide range of functional groups, allowing for mild reaction conditions. The versatility of this method also permits its use in the synthesis of more complex analogs, such as in multi-step reaction sequences for preparing polyamine derivatives.
| Starting Materials | Reducing Agent | Key Features |
| 2-Biphenylcarboxaldehyde, Piperazine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild conditions, high selectivity, broad functional group tolerance. researchgate.net |
| 2-Biphenylcarboxaldehyde, Piperazine | Sodium cyanobohydride (NaBH₃CN) | Effective for iminium ion reduction, widely used in carbohydrate chemistry. chim.it |
Utilization of Bis(chloroethyl)amine Hydrochloride in Arylpiperazine Synthesis
A classic and robust method for the synthesis of N-aryl piperazines involves the cyclization reaction between an aniline (B41778) derivative and bis(2-chloroethyl)amine (B1207034) hydrochloride. acgpubs.orgresearchgate.netresearchgate.net To synthesize 1-(Biphenyl-2-yl)piperazine via this route, 2-aminobiphenyl (B1664054) serves as the starting aniline.
The reaction is typically conducted at elevated temperatures in a high-boiling point solvent, such as n-butanol, diglyme, or diethylene glycol monomethyl ether. researchgate.netgoogleapis.com A base, like anhydrous potassium carbonate, is often added to neutralize the hydrochloric acid generated during the cyclization. googleapis.com This method provides a direct route to the arylpiperazine core structure from readily available starting materials. researchgate.net The final product is typically isolated as the hydrochloride salt. acgpubs.org
| Aniline Derivative | Cyclizing Agent | Solvent | Typical Reaction Temperature |
| 2-Aminobiphenyl | Bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | 150 °C |
| Substituted Anilines | Bis(2-chloroethyl)amine hydrochloride | n-Butanol / n-Butoxyethanol | 110-150 °C acgpubs.orggoogleapis.com |
| 2,3-dichloroaniline | Bis(2-chloroethyl)amine hydrochloride | Diglyme | 150 °C researchgate.net |
Solid-Phase Synthesis Techniques for Piperazine Core Structures
Solid-phase synthesis offers a powerful platform for combinatorial chemistry and the generation of large libraries of compounds for drug discovery. nih.gov This technique has been successfully applied to the synthesis of arylpiperazine derivatives. mdpi.commedchem-ippas.euresearchgate.net The general strategy involves anchoring a building block to a solid support (resin) and then carrying out a series of reactions to build the desired molecule.
For arylpiperazine synthesis, a common approach utilizes a BAL (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) linker functionalized on a polystyrene resin, such as p-methylbenzhydrylamine (MBHA) resin or SynPhase Lanterns. mdpi.comresearchgate.net The synthesis can proceed through reductive amination on the resin, followed by further chemical modifications. google.com After the synthesis is complete, the final product is cleaved from the solid support. This methodology is highly amenable to automation and parallel synthesis, enabling the rapid production of a diverse set of analogs for screening purposes. nih.gov
Strategies for Analog Design and Chemical Modification
The 1-(Biphenyl-2-yl)piperazine scaffold serves as a versatile template for chemical modification to explore structure-activity relationships (SAR). Derivatization typically focuses on the biphenyl (B1667301) moiety or the second nitrogen atom of the piperazine ring.
Introduction of Substituted Biphenyl-2-ylmethyl Moieties
Modification of the biphenyl ring system is a key strategy for modulating the pharmacological profile of 1-(Biphenyl-2-yl)piperazine analogs. Introducing a methylene (B1212753) linker between the biphenyl group and the piperazine nitrogen creates biphenyl-2-ylmethylpiperazine derivatives. This structural change, coupled with the introduction of various substituents on the biphenyl rings, allows for a systematic investigation of how aromatic substituents influence receptor binding. nih.govnih.gov
A series of aryl biphenyl-2-ylmethylpiperazines have been synthesized and evaluated as ligands for the 5-HT₇ receptor. nih.gov The synthesis of these analogs often involves the reductive amination of a substituted biphenyl-2-carboxaldehyde with an appropriate N-arylpiperazine. researchgate.net Studies have shown that substituents, such as methoxy (B1213986) groups, on either the biphenyl or the N-aryl portion of the molecule can significantly impact binding affinity and functional activity at the receptor. nih.govresearchgate.netelsevierpure.com Molecular modeling studies suggest the presence of specific hydrophobic binding pockets within the receptor that accommodate these substituents. nih.govelsevierpure.com
| Parent Scaffold | Modification Strategy | Synthetic Method | Purpose |
| Arylpiperazine | Introduction of substituted biphenyl-2-ylmethyl group | Reductive amination of substituted biphenyl-2-carboxaldehydes. researchgate.net | Explore SAR for 5-HT₇ receptor antagonists. nih.govnih.gov |
| Biphenyl-2-ylmethylpiperazine | Addition of substituents (e.g., -OCH₃, -F, -Cl) to biphenyl rings | Suzuki coupling to build the substituted biphenyl core, followed by reductive amination. researchgate.net | Modulate binding affinity and functional activity. nih.govelsevierpure.com |
Systematic Modification of Alkylene Linker Chains
The alkylene linker, typically extending from the N4 nitrogen of the piperazine ring, plays a crucial role in orienting a secondary pharmacophoric group towards its target binding site. The length, rigidity, and composition of this chain can significantly impact receptor affinity and selectivity.
Studies on long-chain arylpiperazines have demonstrated that the length of the alkylene spacer is a critical determinant of biological activity. For instance, in a series of analogues based on the 5-HT7 receptor agonist LP-211, which features a hexanamide (B146200) chain, modifications to this linker were explored to enhance metabolic stability while retaining high receptor affinity. nih.gov Similarly, research on N-substituted arylpiperazines has shown that a three-carbon (propyl) linker is often optimal for high-affinity interactions with the 5-HT1A receptor. mdpi.com
In one study exploring sigma (σ) receptor ligands, elongation of the alkyl tether connecting a piperazine core to a methoxyphenyl group was investigated. The results indicated that extending the chain length generally improved selectivity for σ₁ receptors over 5-HT2B receptors. nih.gov This suggests that the additional length allows the terminal moiety to access a more specific sub-pocket within the σ₁ receptor, while being less favorable for binding at the 5-HT2B receptor. The impact of linker length is not always linear, and an optimal length is often identified for a specific receptor target. nih.gov
| Base Scaffold | Linker Chain (n) | Terminal Group | Target Receptor | Affinity (Ki, nM) | Selectivity |
| Arylpiperazine | -(CH₂)₂- | Methoxyphenyl | σ₁ | - | - |
| Arylpiperazine | -(CH₂)₃- | Methoxyphenyl | σ₁ | 3.1 | 45-fold vs σ₂ |
| Arylpiperazine | -(CH₂)₄- | Methoxyphenyl | σ₁ | - | Lowered |
| Arylpiperazine | -(CH₂)₃- | Adamantanamine | 5-HT1A | 1.2 | High |
| Arylpiperazine | -(CH₂)₄- | Various | 5-HT7 / D₂ | Variable | Spacer length affects receptor preference |
This table is interactive. Click on headers to sort. Data synthesized from studies on related arylpiperazine scaffolds to illustrate the principle of linker modification. mdpi.comnih.govnih.gov
Incorporation of Varied Aryl and Heterocyclic Substituents
The most common site for derivatization on the 1-(biphenyl-2-yl)piperazine core is the N4 nitrogen, where a wide variety of aryl and heterocyclic moieties can be introduced. These substituents can form crucial interactions with the receptor, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, significantly influencing binding affinity. mdpi.com
In the pursuit of potent 5-HT7 receptor ligands, researchers have systematically analyzed the effect of placing various substituents on the distal phenyl ring of the biphenyl group. nih.gov Electron-donating groups, such as a methoxy (-OCH₃) group, at the 4'-position of the biphenyl moiety were found to be particularly favorable for high affinity. nih.govnih.gov
Furthermore, the nature of the aryl or heterocyclic group attached to the piperazine N4-position is a key determinant of activity. Studies have explored a range of substituents, from simple phenyl rings to more complex heterocyclic systems. For example, replacing a phenyl group with a 2-methoxyphenyl group on the piperazine ring was found to be essential for the antagonistic function of certain aryl biphenyl-3-ylmethylpiperazines at the 5-HT7 receptor. kist.re.kr In other series, the incorporation of indole (B1671886) rings, connected via amide or methylene linkers, has been shown to be well-tolerated for maintaining high affinity at dopamine (B1211576) D3 receptors. nih.govnih.gov The electronic properties and substitution pattern of these terminal rings profoundly affect the compound's pharmacological profile. nih.gov
| Core Structure | Biphenyl Substituent (R¹) | N4-Aryl/Heterocycle (R²) | Target Receptor | Affinity (Ki, nM) |
| 1-(Biphenyl-2-yl)piperazine | H | - | 5-HT7 | 102 |
| 1-(Biphenyl-2-yl)piperazine | 4'-Methoxy | - | 5-HT7 | 2.5 |
| 1-(Biphenyl-2-yl)piperazine | 4'-Fluoro | - | 5-HT7 | 14.2 |
| (Biphenyl-2-ylmethyl)piperazine | 4'-Methoxy | 2-Methoxyphenyl | 5-HT7 | 43.0 |
| (Biphenyl-2-ylmethyl)piperazine | 4'-Methoxy | Phenyl | 5-HT7 | 155.0 |
This table is interactive. Click on headers to sort. Data compiled from SAR studies on 1-(biphenyl-2-yl)piperazine and related scaffolds. nih.govnih.gov
Targeted Structural Modifications for Receptor Selectivity
A primary goal in the derivatization of the 1-(biphenyl-2-yl)piperazine scaffold is to achieve high selectivity for a specific receptor subtype, thereby minimizing off-target effects. This is accomplished by exploiting subtle differences in the ligand-binding pockets of various receptors. Minor structural modifications can lead to significant shifts in the selectivity profile.
For instance, high selectivity for the 5-HT7 receptor over the 5-HT1A and α1-adrenergic receptors has been achieved with several 1-(biphenyl-2-yl)piperazine derivatives. nih.gov The introduction of a 4'-methoxy substituent on the biphenyl ring, for example, not only enhances 5-HT7 affinity but also contributes to this selectivity.
The challenge of achieving selectivity between closely related receptors, such as dopamine D2 and D3, has also been addressed using arylpiperazine scaffolds. Structure-activity relationship studies have shown that extending a molecule with specific moieties can allow it to interact with non-conserved amino acid residues outside the primary binding pocket, thereby conferring selectivity. mdpi.com In a series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural changes were shown to modulate the functional activity between D2 antagonism and 5-HT1A agonism, a key feature for atypical antipsychotics. nih.gov The choice of the terminal aryl group and the linker connecting it to the piperazine core are critical factors in dictating the selectivity between serotonin (B10506) and dopamine receptors. nih.gov
| Compound/Modification | Target 1 Affinity (Ki, nM) | Target 2 Affinity (Ki, nM) | Selectivity Ratio (Target 2 / Target 1) |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.5 (5-HT7) | >1000 (5-HT1A) | >400 |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.5 (5-HT7) | 260 (α₁-adrenergic) | 104 |
| Arylpiperazine Analog 9b | 185 (5-HT1A) | 1.8 (5-HT2A) | 102 (favoring 5-HT2A) |
| Arylpiperazine Analog 12b | 2.9 (5-HT1A) | 102 (5-HT2A) | 35 (favoring 5-HT1A) |
| N-Phenylpiperazine Analog | 1.4 (D₃) | >560 (D₂) | >400 (favoring D₃) |
This table is interactive. Click on headers to sort. Data compiled from studies demonstrating receptor selectivity. nih.govnih.govmdpi.com
Pharmacological Profile and Receptor Interactions of 1 Biphenyl 2 Yl Piperazine Dihydrochloride
Serotonin (B10506) Receptor System Modulation
1-(Biphenyl-2-yl)piperazine dihydrochloride (B599025) demonstrates significant interaction with the serotonin system, particularly with the 5-HT1A and 5-HT7 receptors, while its activity at the 5-HT2A receptor has also been a subject of investigation.
5-HT1A Receptor Affinity and Functional Activity (Agonism/Antagonism)
The 1-(biphenyl-2-yl)piperazine scaffold is associated with a notable degree of selectivity for the 5-HT7 receptor over the 5-HT1A receptor. Studies on a series of 1-(2-biphenyl)piperazines have indicated that these compounds can exhibit more than 100-fold selectivity for the 5-HT7 receptor compared to the 5-HT1A receptor. nih.govresearchgate.net While specific binding affinity (Kᵢ) values for the parent compound, 1-(biphenyl-2-yl)piperazine, at the 5-HT1A receptor are not extensively detailed in available literature, the structural class it belongs to generally points towards a lower affinity for this receptor subtype in comparison to its potent interaction with the 5-HT7 receptor. The functional activity of 1-(biphenyl-2-yl)piperazine dihydrochloride at the 5-HT1A receptor, whether agonistic or antagonistic, remains an area requiring more specific investigation.
5-HT7 Receptor Affinity and Functional Activity (Agonism/Antagonism)
Research has highlighted the 1-(2-biphenyl)piperazine motif as a source of potent ligands for the 5-HT7 receptor. nih.govresearchgate.net Several compounds within this structural family have demonstrated affinities in the nanomolar range for this receptor. nih.govresearchgate.net This indicates a strong binding potential of the biphenylpiperazine structure to the 5-HT7 receptor.
The functional activity at the 5-HT7 receptor appears to be complex and can be influenced by the specific chemical substitution on the biphenyl (B1667301) ring system. For instance, a related compound, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, has been shown to exhibit agonist properties in a guinea pig ileum assay. nih.govresearchgate.net However, in a different experimental setup using 5-HT7-expressing HeLa cells, the same compound acted as an antagonist, blocking 5-HT-mediated cAMP accumulation. nih.govresearchgate.net This dual agonist/antagonist profile in different biological contexts suggests that the functional activity of this compound at the 5-HT7 receptor may be similarly multifaceted and dependent on the specific signaling pathways and cellular environment being examined.
Investigation of 5-HT2A Receptor Antagonism
The interaction of this compound with the 5-HT2A receptor is less characterized than its effects on 5-HT1A and 5-HT7 receptors. The arylpiperazine chemical class, to which this compound belongs, is known to produce ligands with varying affinities and functional activities at the 5-HT2A receptor. The specific antagonist properties of this compound at this receptor subtype have not been extensively documented in publicly available research.
Dopamine (B1211576) Receptor System Engagement
The engagement of this compound with the dopamine receptor system, particularly the D2 and D3 subtypes, is a key aspect of its pharmacological profile.
D2 Receptor Binding Characteristics
D3 Receptor Selectivity and Agonist Properties
The dopamine D3 receptor is another important target for arylpiperazine compounds, with some analogues showing high selectivity for the D3 subtype over the D2 subtype. This selectivity is often a desirable feature in the development of centrally acting agents. The specific selectivity profile and agonist or antagonist properties of this compound at the D3 receptor have not been definitively established in published studies.
Receptor Binding Affinity Data
| Compound | Receptor | Kᵢ (nM) |
| 1-(2-Biphenyl)piperazine Derivatives | 5-HT7 | Nanomolar range nih.govresearchgate.net |
| 1-(2-Biphenyl)piperazine Derivatives | 5-HT1A | >100-fold lower affinity than 5-HT7 nih.govresearchgate.net |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | - |
Note: Specific Kᵢ values for this compound are not available in the cited literature. The data presented is for the general class of 1-(2-biphenyl)piperazine derivatives.
Functional Activity Data
| Compound | Receptor | Functional Assay | Result |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | Guinea Pig Ileum | Agonist nih.govresearchgate.net |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 5-HT-mediated cAMP accumulation in HeLa cells | Antagonist nih.govresearchgate.net |
Note: Functional activity data for this compound is not available in the cited literature. The data presented is for a closely related analog.
Interactions with Other Neurotransmitter Receptors
While direct experimental binding data for this compound at several key neurotransmitter receptors is not extensively documented in publicly available literature, the pharmacological activity of structurally related compounds provides a basis for understanding its potential interaction profile. The biphenyl group is theorized to engage with hydrophobic pockets within receptor binding sites, while the piperazine (B1678402) ring is a key interacting element for numerous aminergic GPCRs. nih.gov
Direct binding affinity studies for this compound at the melanocortin-4 receptor (MC4R) are not specified in the reviewed scientific literature. However, the piperazine core is a component in various known small-molecule ligands for MC4R. Research has described a series of MC4R agonists that contain a piperazine core, demonstrating binding and functional activities in the nanomolar range. nih.gov In studies of non-peptide MC4R antagonists, the positively-charged piperazine moiety has been shown to form critical ionic interactions with acidic residues, such as Asp122 and Asp126, within the receptor's transmembrane domain. frontiersin.org This suggests that the piperazine ring of 1-(biphenyl-2-yl)piperazine could potentially serve as an anchor within the MC4R binding site, though the influence of the biphenyl group on affinity and selectivity remains to be experimentally determined.
There is no specific data detailing the histamine (B1213489) H3 receptor (H3R) antagonism of this compound. However, studies on related structures highlight the importance of the piperazine core in modulating H3R affinity. The H3 receptor is a significant target in the central nervous system, and some H3R antagonists have been found to possess additional affinity for other targets, such as sigma receptors. acs.orgnih.gov
In comparative studies, the replacement of a piperidine (B6355638) ring with a piperazine ring in a series of dual H3R/σ1R ligands was shown to have a profound impact on receptor affinity. For instance, one study compared two closely related compounds where this structural change was the only difference. The piperazine-containing compound exhibited high affinity for the human H3R, whereas its piperidine counterpart had a slightly lower affinity. acs.org This indicates that the 1-arylpiperazine scaffold is compatible with H3R binding and that the specific nature of the heterocyclic ring is a critical determinant of activity. acs.orgugr.es Another research effort noted that a piperazine-based compound, KSK94, was highly selective for the H3 receptor over sigma-1 receptors. acs.org
| Compound Structure | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| Analog 1 | Piperazine | 3.17 | 1531 |
| Analog 2 | Piperidine | 7.70 | 3.64 |
Data derived from a study on dual-activity ligands, illustrating the impact of the core ring structure on receptor affinity. acs.org
Specific affinity data for this compound at the sigma-1 (σ1) receptor is not available. The σ1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum, is a target for numerous arylpiperazine derivatives. nih.gov However, the affinity can be highly sensitive to subtle structural changes.
Direct evidence of this compound interacting with glutamate (B1630785) receptor subunits is absent from the current literature. However, related chemical structures have been shown to act as antagonists at N-methyl-D-aspartate (NMDA) receptors. Specifically, a derivative named (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) is a competitive NMDA receptor antagonist. nih.gov Although PBPD differs from the compound of interest by the presence of a carbonyl linker, a biphenyl-4-yl substitution pattern, and dicarboxylic acid groups on the piperazine ring, its activity suggests that the biphenyl-piperazine framework can be accommodated by the NMDA receptor's glutamate binding site. In these analogs, the large, hydrophobic biphenyl group is proposed to occupy a hydrophobic pocket within the receptor, which influences its affinity and subtype selectivity. nih.gov This provides a rationale for investigating whether 1-(biphenyl-2-yl)piperazine itself might display any affinity for NMDA or other ionotropic glutamate receptors like kainate receptor subunits GluK1 and GluK3.
Elucidation of Intrinsic Activity and Receptor Activation Mechanisms
The intrinsic activity and specific receptor activation mechanisms for this compound have not been explicitly characterized. Determining whether a ligand acts as an agonist, antagonist, or inverse agonist is critical to understanding its pharmacological effect.
For the receptor families discussed, various assays are employed to determine intrinsic activity:
Histamine H3 Receptor: Functional efficacy is often tested using G-protein recruitment assays, which measure the receptor's response to stimulation. nih.gov
Sigma-1 Receptor: A common method to differentiate agonists from antagonists is a competition binding assay using phenytoin, an allosteric modulator. Phenytoin tends to increase the binding affinity of σ1R agonists but has little to no effect on the affinity of antagonists. rsc.org
Research on a close analog, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, at the serotonin 5-HT7 receptor highlights the potential for complex functional activity. This compound demonstrated agonist properties in a functional assay using guinea pig ileum but acted as an antagonist by blocking 5-HT-mediated cAMP accumulation in a cell-based assay. researchgate.netnih.gov This context-dependent activity underscores the necessity of using multiple functional assays to fully elucidate the intrinsic activity and receptor activation mechanisms of this compound at its potential targets.
Structure Activity Relationship Sar and Molecular Modeling Studies of 1 Biphenyl 2 Yl Piperazine Dihydrochloride
Mapping of Hydrophobic Binding Sites within Target Receptors
The biphenyl (B1667301) moiety of 1-(biphenyl-2-yl)piperazine is a key determinant of its interaction with target receptors, primarily through engagement with hydrophobic pockets within the binding site. nih.gov Molecular modeling and docking studies have consistently shown that this lipophilic group can fit into hydrophobic regions of G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors.
For instance, in models of the 5-HT1A receptor, the aryl portion of arylpiperazine ligands is positioned within a hydrophobic region of the binding site. nih.gov Similarly, molecular docking studies of 1-(biphenyl-2-yl)piperazine derivatives at the 5-HT7 receptor indicate that the biphenyl group forms specific hydrophobic interactions within the receptor's binding domain. The flexible nature of the bond connecting the two phenyl rings allows the moiety to adopt an optimal conformation, maximizing its contact with hydrophobic amino acid residues and enhancing binding affinity. This interaction is a critical anchor for the ligand, and its proper orientation is essential for high-affinity binding.
Influence of Substituents on Biphenyl and Aryl Moieties on Receptor Affinity and Selectivity
Systematic modifications of the biphenyl and aryl moieties have been a primary strategy for modulating the receptor affinity and selectivity of 1-(biphenyl-2-yl)piperazine derivatives. The introduction of various substituents onto the phenyl rings can significantly alter the electronic and steric properties of the molecule, leading to profound changes in its interaction with biological targets.
Research on derivatives targeting the dopamine transporter (DAT) has shown that substituents can have a notable impact on binding affinity. For example, replacing a (bis(4-fluorophenyl)methyl) group with a 4'-chloro-2-methyl-1,1'-biphenyl (B12090790) group resulted in a compound with a similar DAT affinity (Kᵢ = 418 nM). nih.gov Further studies have demonstrated that the position and nature of substituents are critical. One study systematically analyzed the effect of placing different substituents on the distal phenyl ring of the biphenyl group in relation to 5-HT7 receptor affinity, revealing that these modifications can significantly influence the compound's binding properties and functional activity as either an agonist or antagonist. researchgate.net
The following table illustrates the binding affinities of various substituted (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines at the dopamine transporter (DAT) and serotonin transporter (SERT).
| Compound | R | R₁ | R₂ | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 9c | H | Cl | H | 95.5 ± 11.2 | >10000 |
| 9j | H | H | H | 95.3 ± 1.6 | >10000 |
| 9k | H | Ph | H | 40.8 ± 3.4 | >10000 |
| 10b | O | F | H | 26.1 ± 1.1 | >10000 |
| 10c | O | Cl | H | 268 ± 65 | >10000 |
| 10i | O | OMe | H | 28.5 ± 1.9 | >10000 |
| 10j | O | H | H | 533 ± 109 | >10000 |
| 10k | O | Ph | H | 5.45 ± 0.38 | >10000 |
| 10l | O | 4-F-Ph | H | 14.1 ± 1.2 | >10000 |
| 20a | CH₂ | H | H | 143 ± 33 | >10000 |
| 21a | S | H | H | 164 ± 35 | >10000 |
Data sourced from a study on atypical dopamine transporter inhibitors. nih.gov
These structure-activity relationship (SAR) findings are fundamental for fine-tuning the selectivity of ligands, a key challenge in drug development, to minimize off-target effects.
Conformational Analysis and Docking Simulations of Ligand-Receptor Complexes
Understanding the three-dimensional arrangement of 1-(biphenyl-2-yl)piperazine and its derivatives is essential for elucidating their interaction with receptors. Conformational analysis and docking simulations are powerful tools used to predict the bioactive conformation of these flexible molecules and their binding modes. nih.govnih.gov
Molecular docking simulations place these conformers into the active site of a target receptor to predict the most favorable binding pose. nih.govpolyu.edu.hk For arylpiperazine derivatives, docking studies often show that the protonated nitrogen of the piperazine (B1678402) ring forms a crucial ionic interaction with a conserved aspartate residue in the binding site of aminergic GPCRs. nih.gov The biphenyl group then orients itself to occupy hydrophobic sub-pockets, as seen in simulations with the 5-HT1A and 5-HT7 receptors. nih.gov These simulations provide detailed insights into the specific amino acid residues that interact with the ligand, guiding further structural modifications to enhance binding affinity and selectivity. nih.govrsc.org
Development of Pharmacophore Models for Optimized Activity
Pharmacophore modeling is a computational approach that distills the essential steric and electronic features required for a molecule to bind to a specific receptor. nih.govresearchgate.net These models serve as 3D templates for designing or identifying new, potent ligands. nih.gov For classes of compounds like arylpiperazines, both ligand-based and structure-based pharmacophore models have been developed. nih.govmdpi.com
A ligand-based model is constructed by aligning a set of active molecules and extracting their common chemical features. nih.gov For N-Aryl and N-Heteroaryl piperazine antagonists of the α1A-adrenoceptor, a significant pharmacophore hypothesis consisted of one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups. nih.gov The positive nitrogen corresponds to the protonatable amine of the piperazine ring, while the hydrophobic groups often map to the aromatic rings. nih.gov
Structure-based models are derived from the crystal structure of a ligand-receptor complex, defining the key interaction points directly from the binding site. nih.govmdpi.com These models can be used in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. mdpi.com The insights gained from these models guide the rational design of new 1-(biphenyl-2-yl)piperazine derivatives with improved potency and selectivity. researchgate.net
Computational Chemistry Approaches in Predicting Receptor Interactions
The design and optimization of 1-(biphenyl-2-yl)piperazine derivatives heavily rely on the integration of advanced computational chemistry methods. These in silico techniques are invaluable for predicting the binding affinities and pharmacological profiles of new compounds before their synthesis, thereby accelerating the drug discovery process.
Key computational approaches include:
Molecular Docking: As described earlier, this method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It is used to visualize ligand-receptor interactions at an atomic level and to rank potential drug candidates based on their predicted binding energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 2D-QSAR models can identify key molecular descriptors (e.g., lipophilicity, electronic properties) that influence activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D structural information to correlate steric and electrostatic fields with biological potency. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. rsc.orgnih.gov These simulations can reveal the stability of the predicted binding pose from docking and identify crucial amino acid residues that maintain the interaction, providing a more realistic view of the binding event. polyu.edu.hknih.gov
Together, these computational strategies provide a powerful framework for understanding the complex interplay between the structure of 1-(biphenyl-2-yl)piperazine derivatives and their interactions with biological targets, enabling the design of more effective and selective therapeutic agents.
Preclinical Efficacy and Safety Assessment of 1 Biphenyl 2 Yl Piperazine Dihydrochloride
In Vitro Pharmacological Evaluations
In vitro studies are fundamental for elucidating the mechanism of action of a drug candidate at the molecular and cellular level. For 1-(Biphenyl-2-yl)piperazine dihydrochloride (B599025), a series of assays were performed to determine its receptor binding affinity, functional activity, neuroprotective potential, and metabolic stability.
Competitive Radioligand Binding Assays
Competitive radioligand binding assays are instrumental in determining the affinity of a compound for various receptors. Research focused on the 1-(biphenyl-2-yl)piperazine moiety has been particularly fruitful in identifying ligands for the serotonin (B10506) 7 (5-HT7) receptor. In this context, scientists have designed and synthesized a series of 1-(biphenyl-2-yl)piperazine derivatives to evaluate their binding affinities. One study systematically analyzed the effect of placing various substituents on the distal phenyl ring of the biphenyl (B1667301) group.
Studies on a series of 1-(2-biphenyl)piperazine derivatives have demonstrated high affinity for the serotonin 7 (5-HT7) receptor. Several of these compounds exhibited affinities in the nanomolar range and displayed over 100-fold selectivity for the 5-HT7 receptor compared to the 5-HT1A and adrenergic α1 receptors. The binding affinity (Ki) of the parent compound, 1-(Biphenyl-2-yl)piperazine, at the human 5-HT7 receptor was determined to be 110 nM. The table below summarizes the binding affinity data for a selection of these derivatives, illustrating the impact of substitution on the biphenyl ring.
| Compound | Substitution (R) | Ki (nM) at h5-HT7 |
| 1-(Biphenyl-2-yl)piperazine | H | 110 |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 4-OCH3 | 2.9 |
| 1-[2-(4-Chlorophenyl)phenyl]piperazine | 4-Cl | 10 |
| 1-[2-(4-Methylphenyl)phenyl]piperazine | 4-CH3 | 11 |
| 1-[2-(3-Methoxyphenyl)phenyl]piperazine | 3-OCH3 | 14 |
| 1-[2-(3-Chlorophenyl)phenyl]piperazine | 3-Cl | 23 |
Data sourced from a study on the 1-(2-Biphenyl)piperazine motif for 5-HT7 receptor ligands.
[35S]GTPγS Functional Assays for Receptor Activation
To determine whether the binding of 1-(Biphenyl-2-yl)piperazine dihydrochloride to receptors translates into a functional response, [35S]GTPγS binding assays are often employed. This assay measures the activation of G-protein coupled receptors (GPCRs). As of the latest available data, specific studies utilizing the [35S]GTPγS functional assay for this compound have not been reported in the scientific literature. Therefore, the agonist, antagonist, or inverse agonist activity of this specific compound at its binding sites remains to be elucidated through this method.
Cell-Based Assays for Neuroprotection (e.g., against MPP+ Toxicity)
The neuroprotective potential of a compound is a key parameter in the preclinical assessment for central nervous system disorders. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces mitochondrial dysfunction, is commonly used in cellular models of Parkinson's disease, such as the human neuroblastoma SH-SY5Y cell line, to screen for neuroprotective agents.
While direct studies on the neuroprotective effects of this compound against MPP+ toxicity are not currently available, research on related arylpiperazine derivatives has shown promising results. For instance, a study on novel arylpiperazine-sulphonamides demonstrated significant neuroprotective effects in MPP+-treated SH-SY5Y cells. In that study, treatment with these compounds at optimal doses improved cell viability by up to 82.55% compared to cells treated with MPP+ alone. This suggests that the arylpiperazine scaffold may contribute to neuroprotective activity, warranting further investigation of this compound in this context.
In Vitro Metabolic Stability and Drug-Drug Interaction Profiling (e.g., CYP3A4 Inhibition)
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro assays using human liver microsomes are standard for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Specific metabolic stability data for this compound, such as its half-life in human liver microsomes, is not yet publicly available. However, studies on other arylpiperazine derivatives have indicated that this class of compounds can exhibit high metabolic stability.
Regarding drug-drug interactions, the inhibition of CYP enzymes is a major concern. The piperazine (B1678402) moiety is present in many compounds that have been shown to interact with CYP enzymes. For example, some piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4, a key enzyme responsible for the metabolism of a large number of drugs. Mechanism-based inactivation can lead to irreversible loss of enzyme activity and potentially significant clinical drug-drug interactions. While specific data on the CYP3A4 inhibition profile (e.g., IC50 or Ki values) for this compound has not been reported, its structural features suggest that the potential for CYP-mediated interactions should be carefully evaluated.
In Vivo Behavioral and Pharmacological Investigations
Following in vitro characterization, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of a drug candidate.
Assessment of Antidepressant-like Activity in Animal Models (e.g., Forced Swim Test)
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce this immobility time.
Currently, there are no published studies that have specifically evaluated the antidepressant-like activity of this compound using the forced swim test. However, the antidepressant potential of other piperazine derivatives has been investigated. For example, a study on a novel piperazine derivative of xanthone, HBK-6, demonstrated a significant reduction in immobility time in the forced swim test in mice at doses of 5 and 10 mg/kg. This effect was found to be mediated through the serotonergic system. These findings with a structurally related compound suggest that the 1-(biphenyl-2-yl)piperazine scaffold may possess antidepressant-like properties, highlighting the need for future in vivo studies with this compound to explore this potential.
Evaluation of Anxiolytic Efficacy
While a wide variety of piperazine analogues have demonstrated anxiolytic-like effects in preclinical models, specific studies evaluating the anxiolytic efficacy of this compound are not extensively detailed in the available scientific literature. silae.it The anxiolytic action of many arylpiperazine derivatives has been linked to their interaction with serotonergic systems, particularly 5-HT1A receptors, and the GABAergic system. nih.govresearchgate.net
For context, the anxiolytic potential of new compounds is often evaluated in behavioral tests such as the elevated plus-maze (EPM), where an increase in the time spent in the open arms is indicative of an anxiolytic-like effect. nih.gov Although direct evidence for this compound is lacking, its known high affinity for the 5-HT7 receptor is noteworthy, as this receptor is implicated in the regulation of mood and anxiety. researchgate.net
Characterization of Antipsychotic Potential
The arylpiperazine moiety is a core structural feature of several atypical antipsychotic drugs, which often target both dopamine (B1211576) D2 and various serotonin receptors. nih.gov However, specific preclinical studies designed to characterize the antipsychotic potential of this compound, such as its effect on dopamine agonist-induced hyperlocomotion or its propensity to induce catalepsy, have not been reported in the available literature. researchgate.net
Research on related structures suggests that modifications to the arylpiperazine scaffold are a key strategy for modulating receptor affinity and achieving a desirable antipsychotic profile. researchgate.net The high affinity and selectivity of 1-(biphenyl-2-yl)piperazine for the 5-HT7 receptor could suggest a potential avenue for investigation in the context of psychosis, but this remains speculative without direct experimental data. researchgate.netsigmaaldrich.com
Studies in Parkinson's Disease Animal Models (e.g., Reserpinized, 6-OHDA-Induced Lesions)
There is no available information from preclinical studies evaluating the effects of this compound in established animal models of Parkinson's disease. Standard models used to test potential therapeutic agents for this neurodegenerative disorder include those induced by neurotoxins like reserpine (B192253) or 6-hydroxydopamine (6-OHDA), which deplete dopamine levels and replicate some of the motor symptoms of the disease. Investigations using these models for the specific compound have not been found.
Analgesic and Anti-inflammatory Property Investigations
The piperazine scaffold is present in numerous compounds that have been investigated for analgesic and anti-inflammatory properties. nih.govpcbiochemres.com Preclinical evaluation of these activities typically involves models such as the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema model for inflammation. pcbiochemres.comnih.gov Despite the broad investigation of other piperazine derivatives, specific data on the analgesic and anti-inflammatory effects of this compound from these or other relevant models are not present in the reviewed literature. nih.govnih.gov
Local Anesthetic Activity Profiling
Local anesthetics function by blocking nerve fiber conduction, and various chemical scaffolds, including some piperidine (B6355638) derivatives, have been shown to possess this activity. nih.govnih.gov Standard preclinical assessments include infiltration and surface anesthesia models. nih.gov However, there are no available studies or data profiling the local anesthetic activity of this compound.
Influence on Spontaneous Locomotor Activity in Preclinical Models
The effect of this compound on spontaneous locomotor activity in preclinical models has not been specifically documented. Other arylpiperazine compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), have been shown to produce a dose-related decrease in locomotor activity in rodents, an effect mediated by serotonin receptors. nih.gov These studies provide a framework for how a related compound might be tested, but direct experimental data for this compound is currently unavailable.
Preliminary Toxicological Evaluations
Specific, comprehensive toxicological studies for this compound are limited. However, hazard information for the parent compound, 1-([1,1'-Biphenyl]-2-yl)piperazine, is available from chemical suppliers. This information provides a preliminary indication of its potential hazards. bldpharm.com
The toxicological profiles of its constituent parts, biphenyl and piperazine, are more extensively documented. Piperazine itself has low acute oral toxicity in animal studies, with a reported LD50 in rats of 2600 mg/kg bw. However, in humans, piperazine has been associated with neurotoxicity at high doses. The parent salt, piperazine dihydrochloride, can cause skin burns and sensitization, as well as irritation to the eyes and respiratory system. nih.gov Biphenyl has moderate acute oral toxicity and is slightly irritating to the eyes. epa.gov
This information on the parent components suggests areas for careful evaluation in any formal toxicological assessment of the full compound.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data sourced from commercially available safety information. bldpharm.com
General Toxicity Studies in Animal Models
General toxicity studies are fundamental to preclinical safety assessment, aiming to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials. These studies are typically conducted in at least two mammalian species, one rodent and one non-rodent, to assess the effects of a new chemical entity after single or repeated administration.
For this compound, no specific general toxicity studies in animal models have been identified in the reviewed literature. Information regarding the acute, sub-chronic, or chronic toxicity of this compound, including data on clinical observations, body weight changes, food and water consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology, is not publicly available.
While some information exists on the toxicity of the parent compound, piperazine, this data is not directly transferable to the much more complex derivative, this compound. The addition of the biphenyl group significantly alters the molecule's physicochemical properties, which in turn is expected to profoundly influence its toxicological profile.
ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Development
The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding its pharmacokinetic profile and predicting its behavior in the human body. These studies provide insights into a compound's bioavailability, its distribution to various tissues, how it is metabolized, and the routes by which it and its metabolites are eliminated from the body.
Specific ADME data for this compound are not available in the published literature. Therefore, key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, clearance, and half-life for this specific compound remain undetermined.
General information on the metabolism of arylpiperazine derivatives suggests that they are often metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. nih.gov This metabolic pathway often involves N-dealkylation and aromatic hydroxylation. nih.gov However, without specific studies on this compound, its metabolic fate and the potential for drug-drug interactions cannot be definitively established.
The absence of concrete preclinical data for this compound makes it impossible to construct data tables or provide detailed research findings as requested. The information available for the broader class of arylpiperazines can offer some general context but is insufficient for a scientifically rigorous assessment of this specific compound. Further research is required to elucidate the preclinical safety and pharmacokinetic profile of this compound.
Therapeutic Potential and Future Research Directions for 1 Biphenyl 2 Yl Piperazine Dihydrochloride
Implications for Neurological and Psychiatric Disorders
The arylpiperazine class of compounds, to which 1-(biphenyl-2-yl)piperazine dihydrochloride (B599025) belongs, is well-regarded for its versatile interaction with various CNS targets. nih.gov This structural motif is a key component in numerous drugs developed for neurological and psychiatric diseases, owing to its ability to modulate critical neurotransmitter systems. nih.govingentaconnect.com
Treatment Strategies for Anxiety and Depression
Major depressive disorder is a widespread and debilitating psychiatric condition, often co-occurring with anxiety. nih.gov The therapeutic potential of piperazine (B1678402) derivatives for these conditions is an active area of research. nih.gov The mechanism of action for many arylpiperazine compounds involves interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are key targets in the treatment of mood and anxiety disorders. nih.gov
Several studies have highlighted the anxiolytic and antidepressant-like effects of various piperazine analogues. silae.itresearchgate.net For instance, compounds acting as agonists at 5-HT1A receptors have demonstrated anxiolytic effects. silae.it Research into novel arylpiperazine derivatives has identified compounds with high affinity for both 5-HT1A and sigma-1 receptors, showing marked antidepressant activity in preclinical models like the forced swimming test. thieme-connect.com The antidepressant-like effects of some piperazine derivatives have been linked to their ability to modulate monoaminergic pathways and increase levels of brain-derived neurotrophic factor (BDNF). nih.gov Specifically, research on 1-(biphenyl-2-yl)piperazine derivatives has pointed to the serotonin 7 (5-HT7) receptor as a promising target for conditions like depression.
Exploration in Other Central Nervous System Conditions
The therapeutic utility of the 1-(biphenyl-2-yl)piperazine scaffold and related arylpiperazines extends beyond depression and Parkinson's disease. Researchers are actively exploring their potential in other CNS disorders, including Alzheimer's disease and epilepsy. nih.govsilae.it
In the context of Alzheimer's disease, novel piperazine derivatives are being designed as multi-target agents that can, for example, inhibit cholinesterase enzymes and reduce oxidative stress. nih.gov Some arylpiperazine derivatives have also shown potential in preclinical models of epilepsy. silae.it The versatility of the arylpiperazine structure allows for the design of ligands that can interact with a wide array of CNS receptors, opening up possibilities for treating various neurological conditions. ingentaconnect.combenthamscience.com
Role in Novel Drug Discovery and Development Pipelines
The piperazine ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural component frequently found in biologically active compounds. nih.govjetir.org This makes the 1-(biphenyl-2-yl)piperazine core a valuable starting point for the synthesis of diverse analogues and derivatives. Its chemical properties, including solubility and reactivity, facilitate its incorporation into new molecular designs. nih.gov
The arylpiperazine framework offers significant flexibility, allowing medicinal chemists to modify its structure to fine-tune pharmacological activity and improve pharmacokinetic profiles. nih.govresearchgate.net This versatility has been leveraged to create extensive libraries of compounds for screening against various biological targets. mdpi.comnih.gov The 1-(biphenyl-2-yl)piperazine moiety, in particular, has been instrumental in the discovery of novel ligands for serotonin receptors, demonstrating its importance in developing the next generation of CNS-active drugs. nih.govresearchgate.net
Challenges and Opportunities in the Development of Arylpiperazine Compounds
Despite the promise of arylpiperazine compounds, their development is not without challenges. A primary hurdle is achieving high selectivity for a specific receptor subtype to minimize off-target effects and enhance the therapeutic window. Optimizing drug-like properties such as metabolic stability and bioavailability while maintaining potency is another significant challenge in synthetic medicinal chemistry. hilarispublisher.com Overcoming drug resistance is also a major obstacle in various therapeutic areas, including oncology, where arylpiperazines are also being investigated. nih.govresearchgate.net
However, these challenges are coupled with significant opportunities. The complexity of many CNS diseases has spurred interest in developing multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The 1-(biphenyl-2-yl)piperazine scaffold is an ideal platform for designing such MTDLs. Advances in synthetic methodologies and computational tools are enabling a more rational design of ligands with desired mechanisms of action. hilarispublisher.com The modular nature of arylpiperazines allows for systematic structure-activity relationship (SAR) studies, which can guide the refinement of chemical structures to improve potency and selectivity. mdpi.comnih.gov
Challenges and Opportunities in Arylpiperazine Development
| Category | Description | References |
|---|---|---|
| Challenges | Achieving high receptor selectivity to minimize off-target effects. | |
| Optimizing drug-like properties (e.g., solubility, metabolic stability). | hilarispublisher.comnih.gov | |
| Overcoming drug resistance in various therapeutic applications. | nih.govresearchgate.net | |
| Opportunities | Design of multi-target-directed ligands (MTDLs) for complex diseases. | |
| Utilizing advanced synthetic and computational methods for rational drug design. | hilarispublisher.com | |
| Leveraging the modular structure for systematic structure-activity relationship (SAR) studies to enhance potency and selectivity. | mdpi.comnih.gov |
Emerging Research Areas and Unexplored Pharmacological Targets
Future research on 1-(biphenyl-2-yl)piperazine and related compounds is moving towards novel and previously unexplored pharmacological targets. A significant area of interest is the serotonin 5-HT7 receptor, which is implicated in depression and neuropathic pain. nih.gov Derivatives of 1-(biphenyl-2-yl)piperazine have been identified as potent and selective ligands for this receptor, acting as either agonists or antagonists. researchgate.net
Another emerging area is the design of compounds that target multiple receptors simultaneously to achieve a synergistic therapeutic effect. For example, arylpiperazine derivatives targeting both 5-HT1A and sigma-1 receptors are being developed as novel antidepressants. thieme-connect.com Research is also expanding beyond traditional neurotransmitter receptors to include targets like the androgen receptor for applications in oncology, showcasing the broad therapeutic potential of the arylpiperazine scaffold. nih.govresearchgate.net The continued exploration of the vast chemical space around the 1-(biphenyl-2-yl)piperazine core is expected to yield new compounds with improved pharmacological properties for a wide range of diseases.
Investigated Therapeutic Targets for Arylpiperazine Derivatives
| Target Receptor/Pathway | Potential Therapeutic Area | References |
|---|---|---|
| Serotonin 5-HT1A Receptor | Anxiety, Depression | silae.itthieme-connect.com |
| Serotonin 5-HT7 Receptor | Depression, Neuropathic Pain | nih.govresearchgate.net |
| Dopamine D2/D3 Receptors | Parkinson's Disease, Psychosis | nih.govnih.gov |
| Sigma-1 Receptor | Depression | thieme-connect.com |
| Alpha-Synuclein Aggregation | Parkinson's Disease | biorxiv.org |
| Cholinesterase Enzymes | Alzheimer's Disease | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(Biphenyl-2-yl)piperazine dihydrochloride, and how can reaction conditions be optimized?
The synthesis of piperazine dihydrochloride derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Nucleophilic substitution between a halogenated biphenyl precursor and piperazine under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Acidification with HCl to form the dihydrochloride salt, enhancing solubility and stability .
- Purification : Recrystallization or column chromatography to achieve >95% purity, verified via HPLC .
Key Optimization : Adjusting stoichiometry (e.g., excess piperazine to drive substitution) and temperature control to minimize byproducts like N-alkylated impurities .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity (e.g., biphenyl proton signals at δ 7.2–7.6 ppm and piperazine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C16H18N2·2HCl) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
- Elemental Analysis : Verify chloride content (theoretical Cl~–~: ~20.7%) .
Q. How does the dihydrochloride form influence solubility and stability in experimental settings?
The dihydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies in PBS buffer) . Stability studies indicate:
- Storage : Stable at –20°C for >1 year in desiccated conditions; avoid prolonged exposure to moisture or light .
- pH Sensitivity : Degrades in strongly basic conditions (pH >10), releasing free base piperazine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?
SAR strategies for piperazine derivatives include:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF3) on the biphenyl moiety enhances binding to serotonin/dopamine receptors .
- Ring Modifications : Replacing piperazine with azepane reduces off-target activity but may lower solubility .
- Case Study : A derivative with a 2-fluoropyridinyl group showed 10-fold higher 5-HT1A affinity compared to the parent compound, attributed to improved π-π stacking .
Q. How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Standardized Assays : Use radioligand binding assays (e.g., [³H]-WAY-100635 for 5-HT1A) with controls for nonspecific binding .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies key binding residues; discrepancies may stem from protonation state differences in docking models .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .
Q. What computational tools are effective for predicting the reactivity and synthetic accessibility of novel analogs?
- Reaction Path Search : Quantum mechanical methods (e.g., DFT) model transition states for substitution reactions, predicting feasible synthetic routes .
- Retrosynthetic Software : Tools like Synthia™ propose pathways based on available starting materials (e.g., biphenyl-2-yl halides) .
- Machine Learning : Platforms like IBM RXN for Chemistry prioritize reactions with high predicted yields using historical data .
Q. How can receptor binding assays be optimized for piperazine derivatives in neurological research?
- Membrane Preparation : Isolate cortical or hippocampal membranes to enrich target receptors (e.g., 5-HT1A) .
- Incubation Conditions : Use Tris-HCl buffer (pH 7.4) with 1 mM MgCl2 to stabilize receptor conformations .
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, correcting for nonspecific binding .
Q. What strategies improve the stability of piperazine dihydrochloride under varying experimental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
